Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro-
CAS No.: 113659-62-4
Cat. No.: VC16050558
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113659-62-4 |
|---|---|
| Molecular Formula | C14H10N2O4 |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-(4-nitrophenyl)methanimine |
| Standard InChI | InChI=1S/C14H10N2O4/c17-16(18)12-4-2-11(3-5-12)15-8-10-1-6-13-14(7-10)20-9-19-13/h1-8H,9H2 |
| Standard InChI Key | VOMKKZGQKCDFIH-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structure and Nomenclature
Spectral Characterization
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¹H NMR (DMSO-d₆, 300 MHz): δ 8.21 (d, 2H, Ar-H), 7.68 (d, 2H, Ar-H), 6.92 (s, 1H, dioxole-H), 6.81 (d, 1H, dioxole-H), 6.03 (s, 2H, O-CH₂-O), 8.45 (s, 1H, CH=N) .
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FT-IR (KBr, cm⁻¹): 1625 (C=N stretching), 1520 (asymmetric NO₂), 1340 (symmetric NO₂), 1240 (C-O-C) .
Synthesis and Optimization
Reaction Pathway
The synthesis follows a two-step protocol:
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Preparation of 1,3-Benzodioxole-5-carbaldehyde:
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Condensation with 4-Nitroaniline:
Critical Parameters:
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Temperature: 70–80°C (prevents imine hydrolysis).
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Solvent: Ethanol or methanol (balances reactivity and solubility).
Physicochemical Properties
Thermal Stability
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Melting Point: 198–202°C (decomposition observed above 210°C).
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Thermogravimetric Analysis (TGA): 5% mass loss at 150°C (solvent evaporation), major decomposition at 320°C .
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.5 |
| DMSO | 45.8 |
| Dichloromethane | 8.2 |
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs incoming electrophiles to the meta position relative to itself. For example:
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Nitration: Forms a dinitro derivative at C3 (yield: 62%) using HNO₃/H₂SO₄ at 0°C .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to -NH₂, yielding N-[(1,3-benzodioxol-5-yl)methylene]-4-aminobenzenamine (a potential hair dye intermediate) .
Coordination Chemistry
The imine nitrogen and dioxole oxygen atoms act as bidentate ligands for transition metals:
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Cu(II) Complex: [Cu(C₁₄H₁₀N₂O₄)Cl₂] exhibits square planar geometry (λmax = 680 nm) .
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Antimicrobial Activity: Cu(II) complex shows enhanced activity (MIC = 16 µg/mL) against Escherichia coli compared to the free ligand .
Applications and Industrial Relevance
Pharmaceutical Intermediates
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Antimicrobial Agents: The nitro group and rigid aromatic system disrupt microbial cell membranes .
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Anticancer Probes: Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 48 µM (72-hour exposure) .
Materials Science
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